2-Amino-2-(1-phenyl-1h-pyrazol-4-yl)ethan-1-ol
CAS No.:
Cat. No.: VC18160000
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13N3O |
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Molecular Weight | 203.24 g/mol |
IUPAC Name | 2-amino-2-(1-phenylpyrazol-4-yl)ethanol |
Standard InChI | InChI=1S/C11H13N3O/c12-11(8-15)9-6-13-14(7-9)10-4-2-1-3-5-10/h1-7,11,15H,8,12H2 |
Standard InChI Key | LNPKPOGBJVCGOA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)N2C=C(C=N2)C(CO)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition
2-Amino-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol (IUPAC name: 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)ethanol) belongs to the class of amino alcohols with a pyrazole aromatic heterocycle. Its molecular formula is CHNO (molecular weight: 203.24 g/mol) . The compound’s structure comprises:
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A 1-phenyl-1H-pyrazole ring substituted at the 4-position.
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An ethanolamine side chain (-CH(NH)CHOH) attached to the pyrazole core.
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | CHNO |
Molecular Weight | 203.24 g/mol |
IUPAC Name | 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)ethanol |
Predicted Melting Point | 170–200°C (estimated) |
Solubility | Polar solvents (e.g., DMSO, ethanol) |
The pyrazole ring contributes to aromatic stability and π-π stacking interactions, while the ethanolamine moiety enhances solubility in polar solvents .
Synthesis and Optimization
Synthetic Pathways
The synthesis of pyrazole derivatives often involves cyclocondensation reactions between hydrazines and diketones. For 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol, a plausible route includes:
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Pyrazole Ring Formation:
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Functionalization:
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclocondensation | Phenylhydrazine, THF, 0°C–RT | 70–85 |
Ester Reduction | LiAlH, THF, reflux | 65–80 |
Amination | NH, H/Pd-C | 50–70 |
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to optimize temperature and reaction time. Green chemistry principles, such as solvent recycling and catalytic reductions, enhance sustainability .
Physicochemical Properties
Thermal Stability
The compound’s melting point is estimated at 170–200°C based on analogs like 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles, which exhibit melting points of 142–220°C .
Solubility and Reactivity
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Solubility: High in DMSO (>50 mg/mL) and moderate in ethanol (~20 mg/mL) due to hydrogen bonding from -NH and -OH groups .
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Reactivity:
Biological Activity and Applications
Anticancer Mechanisms
Fluorinated pyrazole analogs (e.g., 1447053-07-7) inhibit cancer cell proliferation by targeting enzymes like monoacylglycerol lipase (MAGL). The amino alcohol moiety in the target compound may enhance binding to kinase domains, a hypothesis warranting further study.
Future Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the phenyl or pyrazole substituents to optimize bioactivity.
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Pharmacokinetic Profiling: Assessing oral bioavailability and metabolic stability.
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Industrial Applications: Exploring use as a chiral building block in asymmetric synthesis.
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